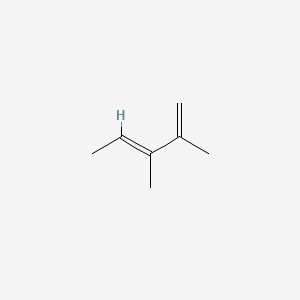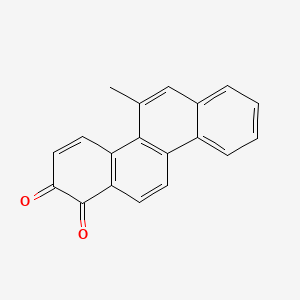
5-Methylchrysene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylchrysene-1,2-dione: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants. This compound is a metabolite of 5-methylchrysene, which is known for its carcinogenicity and is often studied in the context of environmental toxicology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-1,2-dione typically involves the oxidation of 5-methylchrysene. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of potassium permanganate (KMnO4) in an acidic medium can facilitate the oxidation process .
Industrial Production Methods: The process would need to ensure high yield and purity of the final product, often requiring subsequent purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5-Methylchrysene-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the dione back to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of more oxidized PAH derivatives.
Reduction: Conversion to 5-methylchrysene-1,2-diol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Chemistry: 5-Methylchrysene-1,2-dione is used as a model compound in studies related to the metabolism of PAHs. It helps in understanding the pathways and mechanisms involved in the metabolic activation and detoxification of carcinogenic PAHs .
Biology and Medicine: In biological research, this compound is studied for its interactions with cellular components, particularly its ability to form DNA adducts. These studies are crucial for understanding the mutagenic and carcinogenic potential of PAHs .
Industry: While direct industrial applications are limited, the compound’s role in environmental monitoring and toxicology studies makes it valuable for assessing the impact of PAH pollution and developing remediation strategies .
作用机制
5-Methylchrysene-1,2-dione exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates, which can then form covalent adducts with DNA, RNA, and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis .
相似化合物的比较
Chrysene: A parent PAH compound without the methyl group.
5-Methylchrysene: The precursor to 5-Methylchrysene-1,2-dione.
Benzo[a]pyrene: Another well-known carcinogenic PAH.
Uniqueness: this compound is unique due to its specific metabolic pathway and the formation of distinct DNA adducts. The presence of the methyl group at the 5-position influences its metabolic fate and the types of reactive intermediates formed, distinguishing it from other PAHs .
属性
CAS 编号 |
86827-66-9 |
|---|---|
分子式 |
C19H12O2 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
5-methylchrysene-1,2-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3 |
InChI 键 |
XNSVJANXWKEDCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
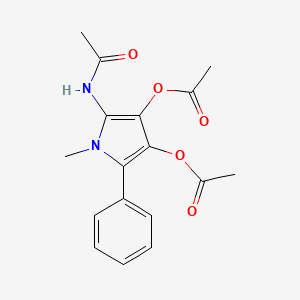

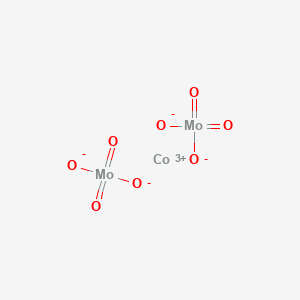


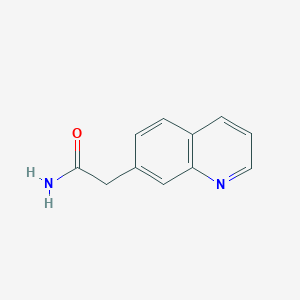
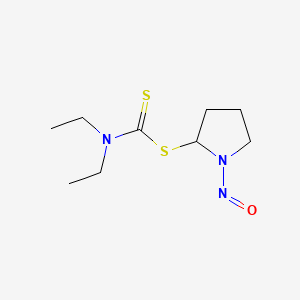
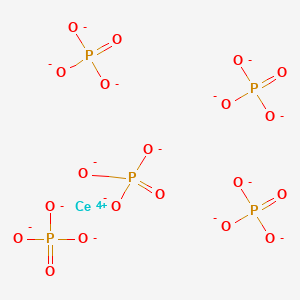
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
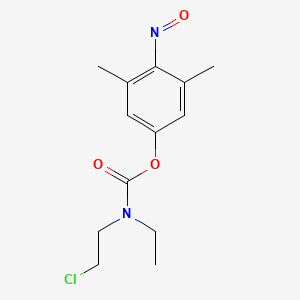
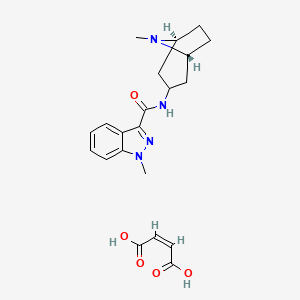
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
